Neodymium trinitrate

Overview

Description

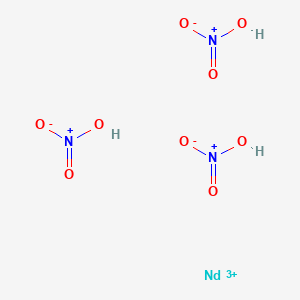

Neodymium trinitrate, also known as neodymium(III) nitrate, is a rare-earth compound with the chemical formula Nd(NO₃)₃·xH₂O (typically hexahydrate, Nd(NO₃)₃·6H₂O) . It is a hygroscopic, odorless crystalline solid with a blue or violet appearance, depending on purity and hydration state . Key properties include:

Preparation Methods

Advanced Purification and Crystallization Techniques

Solvent Extraction and Impurity Removal

Crude neodymium nitrate solutions often contain residual Fe³⁺, Ca²⁺, and Cl⁻ ions. Solvent extraction using tributyl phosphate (TBP) or di-(2-ethylhexyl)phosphoric acid (D2EHPA) achieves >99.9% Nd³⁺ recovery. A three-stage countercurrent process at pH 1.5–2.5 effectively separates neodymium from lanthanide impurities .

Crystallization Dynamics

Crystallization of Nd(NO₃)₃·6H₂O is typically performed via slow evaporation at 25–30°C. Supersaturation ratios (S = 1.2–1.5) and cooling rates (0.5–1.0°C/min) critically influence crystal morphology. Hexagonal prismatic crystals dominate under low supersaturation, while dendritic structures form at S > 1.5 .

Table 1: Crystallization Conditions vs. Product Characteristics

| Supersaturation Ratio | Cooling Rate (°C/min) | Crystal Habit | Purity (%) |

|---|---|---|---|

| 1.2 | 0.5 | Hexagonal Prisms | 99.5 |

| 1.5 | 1.0 | Dendritic | 98.7 |

| 2.0 | 2.0 | Amorphous Aggregates | 95.2 |

Thermal Decomposition and Calcination Protocols

Calcination of neodymium nitrate hexahydrate above 800°C yields neodymium oxide (Nd₂O₃), a process integral to recycling and precursor regeneration. In situ X-ray diffraction studies reveal phase transitions:

3)3·6\text{H}2\text{O} \xrightarrow{200–400^\circ\text{C}} \text{Nd}(\text{NO}3)3 \xrightarrow{600–800^\circ\text{C}} \text{Nd}2\text{O}_3

Multi-stage calcination profiles, as detailed in patent CN110510653B, mitigate particle agglomeration. For example, preheating at 250°C for 20 minutes followed by stepped heating to 900°C produces monodisperse Nd₂O₃ nanoparticles (30–50 nm) .

Industrial-Scale Production Challenges

Energy Consumption and Byproduct Management

Nitric acid recovery systems reduce operational costs by condensing and reusing HNO₃ vapors. Modern plants integrate scrubbers with >90% acid recovery rates. Solid residues (e.g., silica, unreacted carbonates) are treated via alkaline leaching to recover residual neodymium .

Quality Control Metrics

Batch consistency is ensured through:

-

Inductively coupled plasma optical emission spectroscopy (ICP-OES) for elemental analysis

-

X-ray diffraction (XRD) to verify crystalline phase purity

-

Thermogravimetric analysis (TGA) to assess hydrate content

Emerging Innovations in Neodymium Nitrate Synthesis

Microwave-Assisted Digestion

Microwave heating (2.45 GHz, 500–1000 W) reduces reaction times by 40–60% compared to conventional methods. A 2024 study demonstrated complete Nd₂O₃ dissolution in 45 minutes using 800 W irradiation .

Green Chemistry Approaches

Ionic liquid-mediated synthesis (e.g., 1-butyl-3-methylimidazolium nitrate) minimizes HNO₃ usage by 30%. These solvents enhance neodymium solubility and facilitate low-temperature crystallization (20–25°C) .

Scientific Research Applications

Recovery of Neodymium from Electronic Waste

One of the most pressing applications of neodymium trinitrate is in the recovery of neodymium from electronic waste, particularly from NdFeB magnets. Recent studies have focused on sustainable extraction methods that utilize carboxylate functionalized nanocellulose (CFNC) to efficiently recover neodymium ions from waste materials.

- Case Study: CFNC Technology

- Researchers developed a method where CFNC precipitates neodymium ions from solutions at concentrations as low as 150 ppm. The process involves adding CFNC to solutions containing Nd³⁺ ions, resulting in rapid precipitation and high removal capacity (252 mg/g) within seconds .

- This method is notable for its cost-effectiveness and sustainability, addressing environmental concerns associated with electronic waste disposal.

Material Synthesis and Catalysis

This compound is also employed in the synthesis of advanced materials and catalysts. Its properties facilitate the production of high-purity compounds essential for various applications.

- Applications in Catalysis

- Synthesis of Perovskite Materials

Optical Applications

This compound's optical properties make it valuable in laser technology and glass manufacturing.

- Lasers and Glass Coloring

Environmental Applications

The recovery of neodymium from aqueous solutions using biosorption techniques has gained traction as an environmentally friendly alternative to traditional methods.

- Biosorption Techniques

Mechanism of Action

The mechanism by which neodymium trinitrate exerts its effects is primarily through its ability to act as a source of neodymium ions (Nd³⁺). These ions can interact with various molecular targets, including enzymes and proteins, altering their activity and function. In industrial applications, neodymium ions play a crucial role in enhancing the properties of materials, such as increasing the magnetic strength of neodymium-iron-boron magnets.

Comparison with Similar Compounds

Neodymium Triiodate (NdI₃O₉)

Physical and Chemical Properties

Key Differences :

- Synthesis : Neodymium triiodate requires iodine-based precursors, whereas trinitrate is synthesized via nitric acid reactions .

- Stability : Triiodate is less hygroscopic but more sensitive to light .

Praseodymium Trinitrate (Pr(NO₃)₃)

Thermodynamic Behavior

| Property | This compound | Praseodymium Trinitrate |

|---|---|---|

| Activity Coefficients | 0.45–0.65 (25°C, aqueous) | 0.38–0.58 (25°C, aqueous) |

| Color Impurity Effect | Contamination by Pr causes brown discoloration . | — |

Research Findings :

- Praseodymium trinitrate exhibits lower activity coefficients in solution, influencing its reactivity in catalytic processes .

Neodymium Acetate (Nd(C₂H₃O₂)₃)

| Property | This compound | Neodymium Acetate |

|---|---|---|

| Solubility | Water-soluble | Limited solubility in polar solvents |

| Hazards | Oxidizer (H272), skin irritation (H315) | Similar hazards (H315, H319) |

Hydration Variants of this compound

| Hydrate Form | Molecular Weight (g/mol) | Stability |

|---|---|---|

| Hexahydrate | 438.35 | Stable under dry conditions |

| Monohydrate | 348.27 | Highly hygroscopic |

Implications : Hexahydrate is preferred for long-term storage, while anhydrous forms are used in high-temperature processes .

Biological Activity

Neodymium trinitrate, chemically represented as Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O), is a compound of interest due to its unique properties and potential biological applications. This article explores its biological activity, focusing on its effects on microbial growth, plant metabolism, and potential therapeutic uses.

- Molecular Formula : H₁₂N₃NdO₁₅

- Molecular Weight : 438.344 g/mol

- Solubility : Soluble in water and alcohol

- Melting Point : Approximately 40°C

- pH : 3.0 to 4.0

Biological Activity Overview

This compound exhibits various biological activities that can be categorized primarily into antimicrobial effects and plant growth stimulation.

Antimicrobial Effects

Recent studies have highlighted the antibacterial properties of neodymium compounds, particularly when combined with silver nanoparticles. For instance, a study demonstrated that neodymium oxide (Nd₂O₃) modified with silver nanoparticles significantly enhanced antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The inhibition zones increased dramatically when silver was incorporated, indicating a synergistic effect that could be attributed to the release of reactive oxygen species and interaction with bacterial membranes .

| Bacterial Strain | Inhibition Zone (mm) for Nd₂O₃ | Inhibition Zone (mm) for Ag/Nd₂O₃ |

|---|---|---|

| Staphylococcus aureus | 9.3 ± 0.5 | 16.7 ± 0.4 |

| Escherichia coli | 8.8 ± 0.4 | 15.9 ± 0.3 |

This enhanced antibacterial activity is believed to stem from the combined effects of neodymium ions disrupting cellular processes and silver ions interacting with thiol groups in bacterial proteins .

Plant Growth Stimulation

This compound has also been studied for its role in promoting plant growth. Research indicates that low concentrations of neodymium can stimulate nutrient uptake and enhance metabolic processes in plants such as sugarcane and tomatoes. For example, a controlled study showed that neodymium treatment led to increased biomass and improved nutrient concentration in hydroponically grown sugarcane .

Case Studies

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial efficacy of Nd₂O₃ and its composite with silver nanoparticles.

- Methodology : Bacterial strains were cultured, and inhibition zones were measured after treatment with varying concentrations of Nd₂O₃ and Ag/Nd₂O₃.

- Findings : The study confirmed that the Ag/Nd₂O₃ composite exhibited significantly higher antibacterial activity compared to pure Nd₂O₃.

-

Plant Growth Enhancement Study :

- Objective : To assess the effects of neodymium on plant growth parameters.

- Methodology : Tomato plants were treated with different concentrations of neodymium nitrate in a hydroponic system.

- Findings : Results indicated enhanced growth rates, increased chlorophyll content, and improved nutrient uptake in treated plants compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The release of reactive oxygen species (ROS) disrupts bacterial cell membranes and metabolic functions.

- Nutrient Uptake Enhancement : Neodymium ions may facilitate better absorption of essential nutrients by altering root morphology or enhancing enzymatic activities in plants.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing high-purity Neodymium trinitrate hexahydrate (Nd(NO₃)₃·6H₂O) in laboratory settings?

- Methodological Answer : Synthesis typically involves dissolving neodymium oxide (Nd₂O₃) in nitric acid under controlled stoichiometric conditions. Excess acid is removed via evaporation, followed by crystallization. Characterization requires X-ray diffraction (XRD) for structural analysis, inductively coupled plasma mass spectrometry (ICP-MS) for purity verification (>99.9%), and thermogravimetric analysis (TGA) to confirm hydration states. For reproducibility, ensure stoichiometric ratios and inert atmospheric conditions to prevent oxidation .

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Methodological Answer : this compound is classified as an oxidizer (Ox. Sol. 3) and skin/eye irritant (H315, H319). Use fume hoods for synthesis, nitrile gloves for skin protection, and safety goggles. Storage should be in airtight containers away from combustible materials. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Document all procedures in compliance with EC Regulation 1272/2008 .

Q. How can researchers verify the purity and stability of this compound during long-term storage?

- Methodological Answer : Regular stability testing via Fourier-transform infrared spectroscopy (FTIR) monitors nitrate ligand integrity. Purity is assessed using ICP-MS to detect trace metal impurities. Store samples in desiccators with silica gel to prevent hygroscopic degradation. For extended studies, aliquot samples and conduct accelerated aging tests at elevated temperatures (40–60°C) to predict decomposition pathways .

Advanced Research Questions

Q. How do electronic transitions in this compound inform its spectroscopic applications in material science?

- Methodological Answer : Crystal field theory explains the 4f→4f electronic transitions, which are sensitive to ligand environments. Use UV-Vis-NIR spectroscopy to identify absorption bands (e.g., 580 nm, 740 nm) and correlate them with ligand coordination geometry. Compare experimental data with computational models (e.g., density functional theory) to resolve discrepancies in transition probabilities caused by J-mixing or L-mixing effects .

Q. What experimental designs are effective for studying this compound’s catalytic activity in polymerization reactions?

- Methodological Answer : Design kinetic studies under varying conditions (temperature, solvent polarity, monomer concentration). Use gel permeation chromatography (GPC) to analyze polymer molecular weight distributions and nuclear magnetic resonance (NMR) to monitor reaction intermediates. Compare catalytic efficiency with lanthanide analogs (e.g., La³⁺, Ce³⁺) to isolate Nd³⁺-specific effects. Include control experiments without catalysts to validate mechanistic hypotheses .

Q. How can isotopic analysis of this compound resolve contradictions in geological or archaeological provenance studies?

- Methodological Answer : Employ thermal ionization mass spectrometry (TIMS) with 10¹³ Ω amplifiers to achieve high-precision ¹⁴³Nd/¹⁴⁴Nd ratios. Calibrate against certified reference materials (e.g., JNdi-1) to minimize instrumental bias. For interdisciplinary studies, integrate strontium isotope data (⁸⁷Sr/⁸⁶Sr) to cross-validate geographical signatures. Publish raw data on repositories like IsoArcH to enhance reproducibility .

Q. What strategies mitigate data variability in this compound’s magnetic susceptibility measurements?

- Methodological Answer : Use superconducting quantum interference device (SQUID) magnetometry with zero-field cooling protocols. Account for paramagnetic contributions by subtracting diamagnetic background signals (e.g., solvent or ligand effects). Replicate measurements across multiple batches to assess batch-to-batch variability. Report uncertainties using error propagation models, emphasizing temperature-dependent susceptibility curves .

Q. Data Analysis and Reproducibility

Q. How to ensure reliability when interpreting conflicting data on this compound’s thermodynamic properties?

- Methodological Answer : Apply the "who, what, where, when, why, how" framework (per NIST guidelines) to evaluate data sources. Cross-check enthalpy of formation values (±5% tolerance) against primary literature and databases like NIST Chemistry WebBook. Use Bayesian statistics to weight data quality based on experimental methodology (e.g., calorimetry vs. computational estimates) .

Q. What steps are essential for reproducing this compound-based experiments from literature?

- Methodological Answer : Extract detailed protocols from supplementary materials, noting solvent grades, equipment specifications (e.g., furnace ramp rates), and environmental controls (humidity, O₂ levels). Validate synthetic intermediates via mid-IR spectroscopy before proceeding. For computational studies, verify software versions and basis sets used in quantum calculations .

Properties

IUPAC Name |

neodymium(3+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HNO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQWQFFGWFDWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N3NdO9+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(Hexahydrate) Pink crystals; Soluble in water; [Hawley] | |

| Record name | Neodymium(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10045-95-1 | |

| Record name | Neodymium(III) nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, neodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.